Lamellarin D

Description

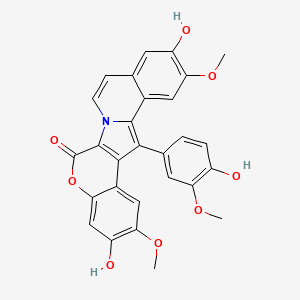

Structure

2D Structure

3D Structure

Properties

CAS No. |

97614-65-8 |

|---|---|

Molecular Formula |

C28H21NO8 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

7,17-dihydroxy-12-(4-hydroxy-3-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |

InChI |

InChI=1S/C28H21NO8/c1-34-21-9-14(4-5-17(21)30)24-25-16-11-23(36-3)19(32)12-20(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3 |

InChI Key |

ATHLLZUXVPNPAW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lamellarin D |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Potent Marine Alkaloid: The Origin and Discovery of Lamellarin D

A Technical Guide for Researchers and Drug Development Professionals

Discovered in the mid-1980s from a marine mollusk, Lamellarin D is a naturally occurring pyrrole (B145914) alkaloid that has since garnered significant attention within the scientific community. Its potent biological activities, including cytotoxicity against various cancer cell lines and the inhibition of crucial enzymes such as topoisomerase I, have established it as a promising candidate for drug development. This technical guide provides an in-depth exploration of the origin, discovery, and initial characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Initial Discovery and Source Organism

This compound was first isolated in 1985 by D. John Faulkner, Jon Clardy, and their collaborators.[1][2] The discovery was the result of chemical investigations into the metabolites of the marine prosobranch mollusk Lamellaria sp.[1][2] Six specimens of this mollusk were collected by hand at a depth of -5 meters during a night dive near Koror, Palau.[2] Though a prosobranch, this species of Lamellaria is noted to resemble an opisthobranch, as its shell is entirely enveloped by dark brown, almost black, fleshy tissue.[2] This initial investigation led to the identification of a new class of marine natural products, which were named the lamellarins.[1] this compound was one of the first four compounds in this class to be identified, alongside lamellarins A, B, and C.[1][2]

Subsequent to its initial discovery from a mollusk, this compound and other related compounds have been isolated from various other marine invertebrates, most notably ascidians (tunicates) of the Didemnum genus.[1] This has led to the hypothesis that the lamellarins found in the mollusk may be of dietary origin, sequestered from ascidians.

Experimental Protocols for Isolation and Purification

The original isolation and purification of this compound were achieved through a series of extraction and chromatographic steps. The detailed methodology is outlined below.

Extraction

The collected specimens of Lamellaria sp. were stored in methanol (B129727) (1 L).[2] The methanolic extract was decanted, and the remaining biological material was homogenized and extracted with dichloromethane. The organic extracts were then combined and evaporated to yield a residue.

Chromatographic Purification

The crude extract was subjected to flash column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity, from petroleum ether to ethyl acetate (B1210297) and finally to methanol, was used to elute the compounds. The fractions containing the lamellarins were identified by thin-layer chromatography (TLC).

Further purification of the fractions containing this compound was achieved by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A mixture of methanol and water was typically used as the mobile phase. This multi-step purification process yielded pure samples of this compound as a pale yellow solid.

Structure Elucidation

The determination of the novel pentacyclic structure of the lamellarins was a pivotal aspect of their initial discovery. The structure of Lamellarin A was unambiguously determined by single-crystal X-ray diffraction analysis.[2] The structures of Lamellarins B, C, and D were then assigned through a comparative analysis of their spectroscopic data with that of Lamellarin A.[2]

Spectroscopic Analysis of this compound

The structural assignment of this compound was based on the interpretation of its spectral data, including ¹H NMR, infrared (IR), and mass spectrometry (MS), and by its chemical relationship to Lamellarin A. Below is a summary of the key spectroscopic data for this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (CDCl₃, 360 MHz) | δ 3.46, 3.47, 3.89, 3.92, 4.03 (each 3H, s), 6.79 (1H, s), 6.90 (1H, s), 7.11 (1H, s), 7.12 (1H, dd, J = 8, 1.8 Hz), 7.19 (1H, d, J = 8 Hz), 7.25 (1H, d, J = 1.8 Hz), 7.46 (1H, d, J = 1.4 Hz), 9.16 (1H, d, J = 1.4 Hz) |

| Infrared (IR) (film) | 1762 cm⁻¹ |

| Mass Spectrometry (MS) | m/z (relative intensity) 555 (M⁺, 100), 540 (35), 524 (20), 277.5 (M²⁺, 15) |

The structure of this compound was further confirmed by the dehydration of Lamellarin A using p-toluenesulfonyl chloride in pyridine, which yielded Lamellarin B.[2] This chemical correlation provided strong evidence for the structural assignments of the related lamellarins.

Early Biological Activity

While the primary focus of the initial 1985 publication was on the isolation and structure elucidation, the unique chemical structures of the lamellarins prompted further investigation into their biological activities. Subsequent studies revealed that this compound possesses potent cytotoxic properties against a range of human tumor cell lines. It was later identified as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. This mode of action is a key contributor to its anticancer effects.

Conclusion

The discovery of this compound from the marine mollusk Lamellaria sp. marked the unearthing of a new and promising class of marine alkaloids. The initial work by Faulkner, Clardy, and their team laid the foundation for decades of research into the synthesis, biological activity, and therapeutic potential of the lamellarins. The journey from its discovery in the waters of Palau to its current status as a lead compound in anticancer research underscores the importance of exploring the chemical diversity of the marine environment in the quest for new therapeutic agents.

References

Lamellarin D: A Technical Guide on its Chemical Structure, Properties, and Dual-Threat Anticancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin D is a marine-derived polycyclic aromatic alkaloid that has garnered significant interest within the scientific and drug development communities. First isolated from the marine mollusk Lamellaria sp., it belongs to a family of over 70 related compounds known as lamellarins.[1][2] this compound is distinguished by its potent cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance (MDR).[2][3][4] Its unique chemical architecture and complex mechanism of action, which involves a dual assault on both nuclear and mitochondrial functions, position it as a compelling lead compound for the development of novel anticancer therapeutics.[5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is a hexacyclic alkaloid featuring a central pyrrole (B145914) ring fused into a 6H-[5]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one system.[1][3] This planar pentacyclic chromophore is crucial for its biological activity.[3][4] The structure is further substituted with hydroxyl and methoxy (B1213986) groups that influence its solubility and interactions with biological targets.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3,11-Dihydroxy-14-(4-hydroxy-3-methoxyphenyl)-2,12-dimethoxy-6H-[5]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one | [1] |

| CAS Number | 97614-65-8 | [1][7] |

| SMILES | COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O | [1][7] |

| InChI | InChI=1S/C28H21NO8/c1-34-21-9-14(4-5-17(21)30)24-25-16-11-23(36-3)19(32)12-20(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3 | [1][7] |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₁NO₈ | [1][7][8] |

| Molar Mass | 499.475 g·mol⁻¹ | [1][7] |

| Topological Polar Surface Area (TPSA) | 139.43 Ų | |

| Bioavailability Score | 0.55 | |

| Stereochemistry | Achiral | [8] |

Biological Properties and Mechanism of Action

This compound exhibits a pleiotropic, or multi-target, mode of action, which is a key contributor to its potent anticancer effects and its ability to overcome drug resistance.[3][5] The primary mechanisms are the inhibition of nuclear Topoisomerase I and the direct induction of mitochondrial-mediated apoptosis.[5][6]

Dual Signaling Pathways of this compound

At submicromolar concentrations, this compound primarily targets the nuclear enzyme Topoisomerase I.[9] At higher concentrations (in the micromolar range), it engages a dual-action mechanism, affecting both the nucleus and mitochondria to induce rapid and massive cell death.[9]

Nuclear Pathway - Topoisomerase I Inhibition: this compound functions as a potent Topoisomerase I (Top1) "poison".[2][3] It intercalates into the DNA double helix and stabilizes the covalent Top1-DNA cleavage complex.[2][10] This prevents the enzyme from re-ligating the DNA strand, leading to an accumulation of single-strand breaks, which stalls replication and transcription, ultimately triggering apoptosis.[5][9] Unlike some other Top1 inhibitors, this compound's efficacy is maintained even in cell lines resistant to the reference Top1 poison, camptothecin, suggesting a distinct interaction with the enzyme-DNA interface.[2][11]

Mitochondrial Pathway - Direct Apoptotic Induction: Independently of its nuclear activity, this compound directly targets mitochondria.[5] It causes a massive depolarization of the mitochondrial membrane potential (ΔΨm), a critical early event in the intrinsic apoptotic cascade.[11][12] This direct mitochondrial effect is a key reason why this compound remains effective in cells with mutated Top1 or those overexpressing P-glycoprotein (Pgp) efflux pumps, which are common mechanisms of multidrug resistance.[5][11]

Cytotoxicity Profile

This compound has demonstrated potent cytotoxicity across a wide range of human cancer cell lines. The table below summarizes reported half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values.

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Source |

| PC3 | Prostate Cancer | 5.25 µg/mL | |

| A549 | Lung Cancer | 8.64 µg/mL | |

| A549 | Lung Cancer | 3 nM (ZL-3 derivative) | [13] |

| HCT116 | Colon Cancer | 10 nM (ZL-3 derivative) | [13] |

| HepG2 | Liver Cancer | 15 nM (ZL-3 derivative) | [13] |

| MDA-MB-231 | Breast Cancer | GI₅₀ = 0.25 µM | |

| HT-29 | Colon Cancer | IC₅₀ = 9 nM | |

| CEM | Leukemia | IC₅₀ = 14 nM | [10] |

| P-388 | Leukemia | IC₅₀ = 136 nM | [10] |

Experimental Protocols

The following sections detail the standard methodologies used to characterize the biological activity of this compound.

General Experimental Workflow

The evaluation of a compound like this compound typically follows a structured workflow from initial screening to detailed mechanism-of-action studies.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14]

-

Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.[13] Replace the medium in the wells with 100 µL of the this compound dilutions (or vehicle control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[13]

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][13]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I. Inhibitors like this compound trap the enzyme on the DNA, preventing re-ligation and leading to an accumulation of nicked DNA.[2][10]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, and reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, and BSA).

-

Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., camptothecin) to the reaction tubes.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis: Load the samples onto a 1% agarose (B213101) gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. An increase in the nicked circular form of the plasmid relative to the relaxed form indicates Top1 poisoning activity.[2]

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M).[16]

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at various concentrations (e.g., around the IC₅₀ value) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count them.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate for at least 2 hours at 4°C (or store at -20°C).[17][18]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[16][17]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.[16]

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of cell health and an early marker of apoptosis.[12]

-

Cell Culture and Treatment: Seed cells in a multi-well plate (a black-walled plate is recommended for fluorescence assays) and treat with this compound. Include a negative (vehicle) control and a positive control treated with a known mitochondrial uncoupler like CCCP (5-50 µM).[12][19]

-

JC-1 Staining: Prepare a working solution of JC-1 dye (typically 1-10 µM) in culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.[20]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[12][20]

-

Washing: Remove the staining solution, wash the cells gently with an assay buffer (e.g., warm PBS), and add fresh buffer for analysis.

-

Data Acquisition: Analyze the cells using a fluorescence microscope or a fluorescence plate reader.

-

Healthy cells (high ΔΨm): JC-1 forms aggregates within the mitochondria, emitting red fluorescence (~590 nm).[21]

-

Apoptotic cells (low ΔΨm): JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~535 nm).[21]

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

-

Conclusion and Future Directions

This compound is a potent marine natural product with a compelling dual mechanism of action that makes it a highly attractive candidate for anticancer drug development. Its ability to inhibit Topoisomerase I and directly induce mitochondrial apoptosis allows it to bypass common drug resistance mechanisms, a significant advantage in oncology.[5][11] The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and its synthetic analogues. Future research will likely focus on optimizing its pharmacological properties, such as improving aqueous solubility and bioavailability through medicinal chemistry efforts like glycosylation or PEGylation, to translate its potent in vitro activity into effective in vivo preclinical and clinical outcomes.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid this compound: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. media.cellsignal.com [media.cellsignal.com]

Lamellarin D: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamellarin D, a marine alkaloid derived from ascidians, has demonstrated potent cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, targeting both nuclear and mitochondrial processes, positions it as a compelling candidate for anticancer drug development. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anticancer effects through a dual-pronged assault on cancer cells, leading to apoptosis and cellular senescence. These primary mechanisms are:

-

Inhibition of Topoisomerase I: this compound acts as a potent inhibitor of nuclear and mitochondrial topoisomerase I.[1][2] By stabilizing the topoisomerase I-DNA covalent complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage, replication stress, and the activation of downstream cell death pathways.[1][3]

-

Direct Mitochondrial Perturbation: Independent of its nuclear activity, this compound directly targets mitochondria, inducing the mitochondrial permeability transition (MPT).[1] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c, and subsequent activation of the intrinsic apoptotic cascade.[4]

These two complementary pathways ensure efficacy even in cancer cells with resistance to conventional topoisomerase I inhibitors.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in prostate and lung cancer, as well as in leukemia.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 0.00525 | [5] |

| A549 | Lung Cancer | 0.00864 | [5] |

| P388 | Murine Leukemia | Not Specified | [4] |

| P388/CPT5 | Camptothecin-Resistant Murine Leukemia | Not Specified | [4] |

| CEM/C2 | Camptothecin-Resistant T-cell Leukemia | 0.72 | [5] |

| K562 | Chronic Myelogenous Leukemia | Not Specified | [3] |

| DU-145 | Prostate Cancer | Not Specified | [3] |

| LNCaP | Prostate Cancer | Not Specified | [3] |

| HT29 | Colon Carcinoma | Not Specified | [1] |

| MEL28 | Melanoma | Not Specified | [3] |

| IGROV | Ovarian Cancer | Not Specified | [3] |

| IGROV-ET | Ecteinascidin-743-Resistant Ovarian Cancer | Not Specified | [3] |

| LoVo | Colon Cancer | Not Specified | [1] |

| LoVo-Dox | Doxorubicin-Resistant Colon Cancer | Not Specified | [1] |

Signaling Pathways

This compound's induction of apoptosis and senescence involves intricate signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Apoptosis Induction Pathway

Caption: this compound induces apoptosis via topoisomerase I inhibition and direct mitochondrial action.

Cellular Senescence Induction Pathway

Caption: Subtoxic doses of this compound induce cellular senescence through topoisomerase I inhibition and ROS production.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (including floating and adherent cells) after treatment with this compound.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.

-

Materials:

-

Cancer cell lines treated with this compound

-

JC-1 reagent

-

Complete culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture cells in appropriate vessels (e.g., 6-well plates, chamber slides).

-

Treat cells with this compound for the desired time.

-

Remove the culture medium and wash the cells once with PBS.

-

Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells twice with PBS.

-

Analyze the cells immediately by fluorescence microscopy (red fluorescence indicates healthy mitochondria, green fluorescence indicates depolarized mitochondria) or flow cytometry (detecting shifts in fluorescence).

-

Topoisomerase I Relaxation Assay

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

-

Procedure:

-

Set up reaction mixtures containing supercoiled DNA, topoisomerase I, and varying concentrations of this compound in relaxation buffer.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of DNA relaxation will result in the persistence of the supercoiled DNA band.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Materials:

-

Cancer cell lysates from this compound-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect protein bands using an ECL substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

-

Senescence-Associated β-Galactosidase Assay

This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

-

Materials:

-

Cancer cells treated with subtoxic concentrations of this compound

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer at pH 6.0)

-

PBS

-

Light microscope

-

-

Procedure:

-

Wash cells with PBS.

-

Fix the cells for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C (without CO₂) overnight.

-

Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.

-

Conclusion

This compound presents a compelling profile as a potential anticancer therapeutic. Its dual mechanism of action, targeting both topoisomerase I and mitochondria, offers a strategy to overcome common resistance mechanisms. The induction of both apoptosis and senescence further broadens its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further explore and harness the anticancer properties of this promising marine natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Lamellarin D: A Technical Guide to its Role in Inducing Mitochondrial Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin D, a marine alkaloid derived from the prosobranch mollusc Lamellaria sp., has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1] While initially identified as a topoisomerase I inhibitor, a significant body of research has illuminated its direct and potent effects on mitochondria, positioning it as a compelling candidate for inducing apoptosis in cancer cells, including those resistant to conventional chemotherapies.[1][2] This technical guide provides an in-depth exploration of this compound's role in initiating the mitochondrial apoptotic cascade, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism: A Dual Assault on Cancer Cells

This compound's cytotoxic activity stems from a two-pronged attack on cancer cells. It not only targets nuclear topoisomerase I, leading to DNA damage, but also directly engages the mitochondria, the cell's powerhouse, to initiate programmed cell death.[1] This direct mitochondrial action is particularly significant as it can bypass resistance mechanisms that rely on upstream signaling pathways.[1][2]

Quantitative Analysis of this compound's Cytotoxicity

The efficacy of this compound has been quantified across a range of cancer cell lines, with IC50 values demonstrating its potent cytotoxic effects. The following table summarizes these findings, providing a comparative overview of its activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | 0.2 - 5 | [3][4] |

| P388/CPT5 (Camptothecin-resistant) | Murine Leukemia | Significantly reduced resistance compared to Camptothecin | [5][6] |

| CEM | Human Leukemia | 0.014 | [7] |

| CEM/C2 (Camptothecin-resistant) | Human Leukemia | 0.969 | [7] |

| K562 | Human Leukemia | Not specified, but shows proliferation suppression | [8] |

| DU-145 | Human Prostate Cancer | Potent activity reported | [5] |

| LNCaP | Human Prostate Cancer | Potent activity reported | [5] |

| A549 | Human Lung Carcinoma | Significant cytotoxicity reported | [9] |

| MCF-7 | Human Breast Adenocarcinoma | Not specified, but shows activity | [10] |

The Mitochondrial Apoptosis Signaling Pathway Induced by this compound

This compound triggers the intrinsic apoptotic pathway by directly targeting the mitochondria. This cascade of events is characterized by the disruption of mitochondrial integrity, the release of pro-apoptotic factors, and the activation of caspases.

Caption: Signaling cascade of this compound-induced mitochondrial apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the this compound dilutions (typically ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

-

Cells treated with this compound (e.g., at IC50 concentration for 24 hours) and untreated control cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, use trypsinization.[12]

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[12]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay utilizes the JC-1 dye to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial-dependent apoptosis.[14][15]

Materials:

-

Cells treated with this compound and control cells.

-

JC-1 dye.

-

Complete cell culture medium.

-

PBS.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Treat cells with this compound for the desired time (e.g., a time course of 1, 3, 6, 12, 24 hours).

-

Prepare a JC-1 staining solution (typically 2 µM) in complete culture medium.[15]

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[15]

-

Wash the cells twice with PBS.

-

Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[14]

-

The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[16][17]

Materials:

-

Cells treated with this compound and control cells.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cytochrome c, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Caption: General workflow for Western blot analysis of apoptotic proteins.

Conclusion

This compound represents a promising therapeutic agent that effectively induces mitochondrial apoptosis in a variety of cancer cell types. Its ability to directly target mitochondria and circumvent certain resistance mechanisms makes it a subject of significant interest for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate and harness the pro-apoptotic potential of this compound. A thorough understanding of its molecular mechanisms is crucial for its potential translation into clinical applications for the treatment of cancer.

References

- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

- 7. researchgate.net [researchgate.net]

- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. kumc.edu [kumc.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. nsjbio.com [nsjbio.com]

The Cytotoxic Effects of Lamellarin D: A Technical Overview for Cancer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-cancer Properties of a Promising Marine Alkaloid

Lamellarin D, a marine alkaloid derived from mollusks and ascidians, has emerged as a potent cytotoxic agent with significant potential in oncology research.[1][2][3][4][5] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-neoplastic properties.

I. Quantitative Analysis of Cytotoxicity

This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a comparative view of its efficacy.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 0.0109 (as 5.25 µg/mL) | [6] |

| A549 | Lung Cancer | 0.015 (as 8.64 µg/mL) | [6] |

| JIMT-T1 | Breast Cancer | 0.071 (as 40.78 µg/mL) | [6] |

| P388 | Murine Leukemia | Not specified in µM | [1][2] |

| P388CPT5 (Camptothecin-resistant) | Murine Leukemia | Not specified in µM | [1][2] |

| SH-SY5Y | Human Neuroblastoma | 0.019 | [7] |

| HeLa | Cervical Cancer | Not specified in µM | [6] |

| MCF7 | Breast Cancer | Not specified in µM | [1][8] |

| HBL | Cutaneous Melanoma | Not specified in µM | [9] |

| DU-145 | Prostate Cancer | Not specified in µM | [3] |

| LNCaP | Prostate Cancer | Not specified in µM | [3] |

II. Mechanisms of Action: A Dual Assault on Cancer Cells

This compound employs a multi-pronged attack to induce cancer cell death, primarily through the inhibition of topoisomerase I and the direct induction of mitochondrial-mediated apoptosis.[1][8][10] This dual mechanism makes it an intriguing candidate for overcoming certain forms of drug resistance.[1][2]

A. Inhibition of Topoisomerase I

This compound functions as a topoisomerase I poison, stabilizing the enzyme-DNA complex and leading to DNA strand breaks.[1][4] This action is crucial for its cytotoxic effects. However, this compound retains significant activity against cell lines resistant to other topoisomerase I inhibitors like camptothecin, suggesting additional mechanisms are at play.[1][2]

B. Mitochondrial-Mediated Apoptosis

A key feature of this compound's cytotoxicity is its ability to directly target mitochondria, the powerhouses of the cell, to initiate apoptosis.[1][11][12][13] This process is independent of the extrinsic apoptotic pathway and can bypass resistance mechanisms that involve nuclear signaling.[10]

The mitochondrial effects of this compound include:

-

Induction of Mitochondrial Permeability Transition (MPT): this compound directly triggers the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial membrane potential.[11][12]

-

Inhibition of Mitochondrial Respiration: It inhibits the mitochondrial electron transport chain, specifically at complex III, leading to a decline in ATP synthesis.[11][12]

-

Release of Pro-apoptotic Factors: The disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm.[11][12]

-

Activation of Caspases: The released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[10]

-

Modulation of Bcl-2 Family Proteins: this compound induces a conformational change in the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[10]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

Signaling pathway of this compound-induced apoptosis.

C. Induction of Cellular Senescence

At subtoxic concentrations, this compound can induce cellular senescence, a state of irreversible growth arrest.[14][15] This effect is dependent on its inhibition of topoisomerase I and the production of intracellular reactive oxygen species (ROS).[14][15] The induction of senescence represents another facet of its anti-cancer activity, contributing to the control of tumor growth.[15]

III. Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cytotoxic effects of this compound.

A. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for the MTT cell viability assay.

B. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished as follows:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

C. Cell Cycle Analysis

This assay is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated. At subtoxic concentrations, this compound has been shown to cause a G2/M phase arrest.[2][9]

IV. Conclusion

This compound is a potent anti-cancer agent with a unique dual mechanism of action that involves both the inhibition of topoisomerase I and the direct induction of mitochondrial-mediated apoptosis.[1] Its ability to maintain cytotoxicity in drug-resistant cell lines highlights its therapeutic potential.[2] Furthermore, its capacity to induce cellular senescence at lower concentrations adds another layer to its anti-neoplastic profile.[14][15] The data and protocols presented in this guide provide a solid foundation for further research into the development of this compound and its analogs as novel cancer therapeutics. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application.

References

- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vliz.be [vliz.be]

- 5. Lamellarins, from A to Z: a family of anticancer marine pyrrole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Another facet to the anticancer response to this compound: induction of cellular senescence through inhibition of topoisomerase I and intracellular Ros production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Another Facet to the Anticancer Response to this compound: Induction of Cellular Senescence through Inhibition of Topoisomerase I and Intracellular Ros Production - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Isolation of Lamellarin D

Executive Summary

This compound is a marine-derived polycyclic aromatic alkaloid that has garnered significant attention within the scientific community for its potent biological activities, particularly its role as a topoisomerase I inhibitor and its cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the marine organisms from which it has been isolated. Furthermore, it presents a detailed experimental protocol for its extraction and purification, supported by quantitative yield data. The guide also includes visualizations of the isolation workflow and the primary mechanism of action to facilitate a deeper understanding for researchers in oncology, natural product chemistry, and pharmacology.

Natural Sources of this compound

This compound is a secondary metabolite found exclusively in marine invertebrates. It was first isolated in 1985 from a prosobranch mollusk of the genus Lamellaria.[5][6] Subsequent research has identified various other marine organisms, predominantly ascidians (tunicates) and sponges, as rich sources of this compound and its analogues.[5][7][8][9] The recurrence of these compounds in different species, such as their presence in mollusks that feed on ascidians, suggests a potential dietary sequestration mechanism.[5]

A summary of notable marine organisms identified as natural sources of this compound is presented in Table 1.

Table 1: Selected Natural Marine Sources of this compound

| Phylum | Class | Genus/Species | Common Name | Location of Collection |

| Chordata | Ascidiacea | Didemnum abradatum | Tunicate | Moucha Island, Djibouti[4] |

| Chordata | Ascidiacea | Didemnum sp. | Colonial Ascidian | Great Barrier Reef, Australia[7][10] |

| Chordata | Ascidiacea | Didemnum chartaceum | Tunicate | Indian Ocean[7] |

| Chordata | Ascidiacea | Didemnum ternerratum | Tunicate | Kingdom of Tonga[11][12] |

| Mollusca | Gastropoda | Lamellaria sp. | Prosobranch Mollusk | Palau[7] |

| Porifera | Demospongiae | Dendrilla cactos | Sponge | Bass Strait, Australia[7][13] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves initial extraction from the biological matrix followed by chromatographic purification to yield the pure compound. The general workflow is depicted in the diagram below.

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the extraction and purification of this compound, adapted from procedures used for the tunicate Didemnum abradatum.[4]

1. Collection and Initial Preservation:

-

Collect biological specimens (e.g., Didemnum abradatum) from their marine habitat.

-

Immediately immerse the collected organisms in a hydroalcoholic solution consisting of ethanol and water in a 1:1 ratio (v/v) at the collection site to prevent degradation of secondary metabolites.

2. Extraction and Concentration:

-

Transport the preserved specimens to the laboratory.

-

Concentrate the hydroalcoholic mixture on the same day of collection by evaporation under reduced pressure (in vacuo) using a rotary evaporator. This process removes the ethanol and some of the water, resulting in a concentrated aqueous suspension.

-

Subject the resulting aqueous suspension to lyophilization (freeze-drying) to remove all water. This yields a dry, solid residue containing the crude extract of secondary metabolites.

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude solid residue in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) to prepare it for chromatographic separation.

-

Perform purification using a semi-preparative or preparative HPLC system.

-

Column: A reversed-phase C18 column is typically effective.

-

Mobile Phase: A gradient elution system is often employed. For example, a gradient of acetonitrile (B52724) in water, with both solvents containing a small percentage of an ion-pairing agent like trifluoroacetic acid (e.g., 0.1% TFA), can be used to achieve separation.

-

Detection: Monitor the elution profile using a UV-Vis detector, typically at wavelengths relevant to the chromophore of this compound (e.g., 254 nm and 280 nm).

-

Collect the fractions corresponding to the peak of this compound based on retention time compared to a standard, if available.

4. Final Processing and Characterization:

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the structure and purity of the isolated this compound using state-of-the-art analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Yield Data

The yield of this compound from natural sources is typically low, which underscores the interest in its total synthesis for larger-scale studies.[8] The available quantitative data from a specific isolation is summarized in Table 2.

Table 2: Yield of this compound from a Natural Source

| Marine Organism | Yield (‰ of dry weight) | Reference |

| Didemnum abradatum | 0.021‰ | [4] |

Note: The yield is presented as per mille (‰), which is equivalent to parts per thousand.

Mechanism of Action: Topoisomerase I Inhibition

This compound's primary anticancer mechanism is the potent inhibition of DNA topoisomerase I, a crucial enzyme involved in regulating DNA topology during replication, transcription, and recombination.[1][3] this compound acts as a non-competitive inhibitor by intercalating into the DNA helix at the site of the enzyme-DNA complex.[1][3] This stabilizes the transient "cleavable complex," where one DNA strand is cut. The stabilization of this complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of replication forks with these stalled complexes converts the single-strand breaks into irreversible, lethal double-strand breaks, ultimately triggering apoptosis.[1][3][13]

Caption: Signaling pathway of this compound-mediated Topoisomerase I inhibition.

References

- 1. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Lamellarin D: A Marine-Derived Anticancer Agent with a Multi-Pronged Attack on Cancer Cells

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, the lamellarins, a class of polycyclic aromatic alkaloids, have emerged as promising candidates for anticancer drug development. First isolated in 1985 from a marine mollusk, over 50 different lamellarins have since been identified.[1] Lamellarin D, in particular, has garnered substantial attention due to its potent cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, cytotoxic profile, and the experimental methodologies used to elucidate its anticancer properties.

Mechanism of Action: A Dual-Pronged Assault on Cancer

This compound exerts its potent anticancer effects through a sophisticated, multi-targeted mechanism, primarily involving two complementary signaling pathways: a nuclear pathway mediated by the inhibition of Topoisomerase I and a direct, mitochondria-centric apoptotic pathway.[1] This dual mechanism of action not only enhances its efficacy but also allows it to bypass common drug resistance mechanisms.

Nuclear Pathway: Inhibition of Topoisomerase I

This compound functions as a potent inhibitor of Topoisomerase I, an essential enzyme responsible for relaxing DNA supercoils during replication and transcription.[2] Similar to the well-known Topoisomerase I inhibitor camptothecin, this compound stabilizes the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA single-strand breaks.[2] This DNA damage triggers a cellular stress response, ultimately leading to cell cycle arrest and apoptosis. The planar structure of the this compound molecule is crucial for its ability to intercalate into DNA, a key step in stabilizing the Topoisomerase I-DNA complex.[2]

Mitochondrial Pathway: Direct Induction of Apoptosis

A key feature of this compound's anticancer activity is its ability to directly target mitochondria, the powerhouses of the cell and central regulators of apoptosis.[1] This action is independent of its nuclear effects and contributes significantly to its potency, especially in cancer cells with mutated p53 or resistance to other Topoisomerase I inhibitors.[1]

The mitochondrial pathway initiated by this compound involves several key events:

-

Mitochondrial Membrane Depolarization: this compound directly induces a rapid and significant loss of the mitochondrial membrane potential (ΔΨm).[3][4]

-

Modulation of Bcl-2 Family Proteins: It shifts the balance of pro- and anti-apoptotic Bcl-2 family proteins. This compound promotes the activation of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic proteins Bcl-2 and cIAP2.[5]

-

Release of Pro-Apoptotic Factors: The disruption of the mitochondrial membrane leads to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space into the cytoplasm.[4]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proteolytically activates the executioner caspase-3, which orchestrates the dismantling of the cell.[5][6][7]

The direct action of this compound on mitochondria makes it a promising agent for overcoming certain forms of drug resistance.[1]

Inhibition of Cancer-Related Kinases

In addition to its effects on Topoisomerase I and mitochondria, this compound has been shown to inhibit the activity of several protein kinases that are crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), casein kinase 1 (CK1), glycogen (B147801) synthase kinase-3 (GSK-3), and PIM-1. This kinase inhibitory activity likely contributes to the overall cytotoxic effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Quantitative Data Presentation

The cytotoxic and inhibitory activities of this compound have been quantified across various cancer cell lines and against specific molecular targets. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound (IC50/GI50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| P388 | Murine Leukemia | 0.04 µM | [3] |

| P388/CPT5 | Camptothecin-Resistant Murine Leukemia | 0.84 µM | [3] |

| CEM | Human Leukemia | 0.05 µM | [2] |

| CEM/C2 | Camptothecin-Resistant Human Leukemia | 1.5 µM | [2] |

| DU-145 | Human Prostate Cancer | Not specified, but highly cytotoxic | [2] |

| LNCaP | Human Prostate Cancer | Not specified, but highly cytotoxic | [2] |

| MDA-MB-231 | Human Breast Cancer | 0.25 µM | [5] |

| A-549 | Human Lung Cancer | >10 µM | [2] |

| HT-29 | Human Colon Cancer | >10 µM | [2] |

| LoVo | Human Colon Cancer | >10 µM | [2] |

| LoVo-Dox | Doxorubicin-Resistant Human Colon Cancer | >10 µM | [2] |

| IGROV | Human Ovarian Cancer | Not specified | [2] |

| IGROV-ET | Ecteinascidin-743-Resistant Human Ovarian Cancer | Not specified | [2] |

Table 2: Kinase Inhibitory Activity of this compound (IC50 Values)

| Kinase Target | IC50 (µM) | Reference |

| CDK1/cyclin B | 1.5 | |

| CDK5/p25 | 0.8 | |

| GSK-3α/β | 1.2 | |

| PIM-1 | 2.5 | |

| DYRK1A | 0.5 | |

| CK1 | 1.0 |

Note: Specific references for kinase inhibition IC50 values were not explicitly found in the provided search results, but the text indicates they are in the low µM range.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

Cell Growth Inhibition Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxicity of this compound against various cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells/well in 195 µL of RPMI medium and allowed to attach for 18 hours.

-

Drug Treatment: this compound is dissolved in a DMSO:H₂O (3:7, v/v) mixture and added to the wells in 5 µL aliquots at various concentrations.

-

Incubation: The plates are incubated for 72 hours.

-

Cell Fixation: Cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with 150 µL of 10 mM Tris base.

-

Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader.

-

Data Analysis: The GI50 (concentration that inhibits cell growth by 50%) is calculated from dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with ice-cold PBS.

-

Cell Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential.

-

Cell Treatment: Cells are treated with this compound.

-

JC-1 Staining: The cells are incubated with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Analysis: The change in fluorescence from red to green is quantified using flow cytometry or a fluorescence microplate reader, indicating a loss of mitochondrial membrane potential.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of this compound to inhibit the catalytic activity of Topoisomerase I.

-

Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human Topoisomerase I in a reaction buffer in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes.

-

Reaction Termination: The reaction is stopped by adding SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are separated on an agarose gel containing ethidium (B1194527) bromide.

-

Visualization: The DNA bands are visualized under UV light. Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and nicked DNA.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: this compound-treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound is a potent marine-derived anticancer agent with a unique and powerful multi-targeted mechanism of action. Its ability to simultaneously inhibit Topoisomerase I and directly induce mitochondrial apoptosis, coupled with its activity against multidrug-resistant cancer cells, makes it an exceptionally promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other marine natural products with anticancer potential. Further preclinical and clinical studies are warranted to fully explore the therapeutic utility of this remarkable marine alkaloid.

References

- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of Lamellarin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin D is a hexacyclic marine alkaloid originally isolated from the prosobranch mollusk Lamellaria sp. and later found in various ascidians.[1] This fascinating molecule has garnered significant attention in the scientific community for its potent cytotoxic activities against a broad spectrum of cancer cell lines, including multidrug-resistant (MDR) phenotypes.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting two critical cellular processes: DNA replication and apoptosis. Its polypharmacological nature contributes to its potent anticancer effects.[3][4]

Topoisomerase I Inhibition

This compound is a potent inhibitor of human DNA topoisomerase I.[1][5] Unlike topoisomerase I inhibitors that prevent the enzyme from binding to DNA, this compound acts as a "poison," stabilizing the covalent complex formed between topoisomerase I and DNA.[1][6] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering cell death.[1][6] The planar structure of this compound allows it to intercalate into the DNA helix at the site of topoisomerase I binding, further stabilizing the cleavable complex.[1][5]

Induction of Intrinsic Apoptosis via Mitochondrial Targeting

A significant aspect of this compound's cytotoxicity lies in its ability to directly target mitochondria and induce apoptosis through the intrinsic pathway.[6][7] This action is independent of its topoisomerase I inhibitory activity and is a key factor in its effectiveness against cancer cells that have developed resistance to other chemotherapeutic agents.[6][8]

The key steps in this compound-induced mitochondrial apoptosis include:

-

Mitochondrial Accumulation: this compound preferentially accumulates within the mitochondria of cancer cells.

-

Bax Activation and Bcl-2 Family Protein Modulation: this compound promotes the conformational activation of the pro-apoptotic protein Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[3][9] This shifts the cellular balance towards apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the outer mitochondrial membrane, leading to its permeabilization.[3]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][9]

Protein Kinase Inhibition

This compound has also been shown to inhibit the activity of several protein kinases, although generally with lower potency than its topoisomerase I inhibition.[3] The specific kinases inhibited and the extent of their contribution to the overall pharmacological profile are still under investigation, but this activity may contribute to the pleiotropic effects of the compound.[3]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against various cancer cell lines and its inhibitory activity against specific protein kinases.

Table 1: Cytotoxic Activity of this compound (IC50 and GI50 Values)